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Compound of Interest

Compound Name: C.l. Pigment Red 104

Cat. No.: B3228590

C.I. Name: Pigment Red 104 (PR104) C.I. Number: 77605 Common Names: Molybdate Red,
Molybdate Orange, Chrome Vermilion CAS Number: 12656-85-8 Chemical Composition: A
solid solution of lead chromate (PbCrQa4), lead molybdate (PbMoQOa4), and lead sulfate (PbSOa).

[1][2]

This technical guide provides a comprehensive overview of the spectroscopic properties of C.I.
Pigment Red 104. It is intended for researchers, scientists, and professionals in drug
development and materials science who require detailed data for identification,
characterization, and quality control. The guide includes summarized spectroscopic data,
detailed experimental protocols for obtaining such data, and workflows for synthesis and
analysis.

Spectroscopic Data

The spectroscopic signature of C.I. Pigment Red 104 is a composite of the vibrational and
electronic transitions of its constituent anions: chromate (CrO42~), molybdate (MoOa42~), and
sulfate (SO427), within a lead-based crystal lattice. The exact peak positions and relative
intensities can vary depending on the precise stoichiometry of the components and the
pigment's crystal structure.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy, particularly in the far-infrared region, is a crucial tool for identifying the
inorganic components of Pigment Red 104. The primary absorption bands arise from the
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stretching and bending vibrations of the chromate, molybdate, and sulfate groups.[1]

Wavenumber (cm~?)

Assignment

Intensity

vs (asymmetric stretching) of

~950 - 1150 Strong, Broad
SO42~
vs (asymmetric stretching) of

~880 - 930 Strong
MoQ42-
vs (asymmetric stretching) of

~840 - 880 Strong
CrOa42-
v1 (symmetric stretching) of

~820 - 840 Strong
CrOa2~

~600 - 650 va (bending) of SO42~ Medium
Fingerprint region including

Below 500 bending modes of CrO42~ and Complex

MoQOa42-, and lattice vibrations

Note: The values presented are approximate and derived from the analysis of the constituent

anions. The specific spectrum of a PR104 sample will show a complex overlap of these bands.

Raman Spectroscopy

Raman spectroscopy is highly effective for the molecular fingerprinting of C.l. Pigment Red

104, as its inorganic components provide distinct and strong Raman signals. The most intense

peaks correspond to the symmetric stretching vibrations of the chromate and molybdate

anions.[1]
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Raman Shift (cm~?) Assignment Intensity
v1 (symmetric stretching) of

~898 Very Strong
MoOa42-
v1 (symmetric stretching) of

~825 - 845 Very Strong
CrOas2~
Bending modes (vz, va) of )

~330 - 400 Medium
CrOa42-
Bending modes (vz, va) of )

~325 Medium
MoO42~

UV-Visible (UV-Vis) Spectroscopy

The characteristic orange-red color of Pigment Red 104 is due to its strong absorption of light
in the blue-green region of the visible spectrum. This absorption is primarily attributed to the
electronic charge-transfer transitions within the lead chromate component.[1] The absorption
onset for lead chromate is around 520 nm. The exact absorption maximum (Amax) for Pigment
Red 104 can vary based on its composition and particle size but is typically in the range of 480-
530 nm.

Parameter Value | Range Notes

Corresponds to the electronic
Absorption Onset ~520 - 550 nm band gap of the lead chromate

component.

The peak of the main
Amax (in solid state) ~480 - 530 nm absorption band in the visible

spectrum.

Calculated from the absorption

Band Gap (approx.) 22-24eV
onset.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is generally not applicable for the characterization of inorganic, insoluble
pigments like C.I. Pigment Red 104. The technique is designed to probe the magnetic
properties of specific atomic nuclei (like *H, 13C) in soluble molecules, which are absent in the
solid inorganic lattice of this pigment.

Experimental Protocols

The following sections outline generalized protocols for the spectroscopic analysis of solid
inorganic pigments such as C.l. Pigment Red 104.

Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR)
spectroscopy is a common non-destructive method for analyzing pigment powders.

 Instrumentation: A FTIR spectrometer equipped with a diamond ATR accessory, capable of
scanning the mid- and far-infrared regions (e.g., 4000 cm~1 to 220 cm™1).[3]

o Sample Preparation: A small amount of the dry pigment powder is placed directly onto the
ATR crystal.

o Data Acquisition:

o Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal. The
spectrum should be a flat line.

o Apply firm and consistent pressure to the sample using the ATR pressure clamp to ensure
good contact between the sample and the crystal.

o Collect the sample spectrum. A typical acquisition involves co-adding 32 to 64 scans at a
spectral resolution of 4 cm~1,

o Data Processing: The resulting spectrum is typically displayed in terms of absorbance or %
transmittance. Perform a baseline correction if necessary. The key absorption bands,
particularly in the 1200-220 cm~1 region, are used for identification.

Protocol for Raman Spectroscopy
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Micro-Raman spectroscopy is a powerful non-destructive technique for identifying the specific
molecular composition of pigments.

 Instrumentation: A Raman microscope equipped with a selection of excitation lasers (e.qg.,
532 nm, 633 nm, or 785 nm). The choice of laser is critical to avoid fluorescence from the
sample and to potentially achieve resonance enhancement.[4]

o Sample Preparation: A small amount of the pigment powder is placed on a microscope slide.
o Data Acquisition:

o Place the slide on the microscope stage and bring the pigment particles into focus using
the optical objective (e.g., 50x).

o Select the laser excitation wavelength. For red/orange pigments, a longer wavelength
laser (e.g., 785 nm) is often used to minimize fluorescence.[3]

o Adjust the laser power to a low level (e.g., <5 mW) to avoid thermal degradation of the
sample.

o Acquire the spectrum. Typical acquisition times range from a few seconds to several
minutes, often with multiple accumulations to improve the signal-to-noise ratio.[3]

» Data Processing: The raw spectrum may need to be corrected for background fluorescence.
The positions of the characteristic Raman shifts are then compared to reference databases
for identification.

Protocol for UV-Vis Spectroscopy (Diffuse Reflectance)

To measure the absorption properties of an opaque solid pigment, UV-Vis spectroscopy is
performed in diffuse reflectance mode.

 Instrumentation: A UV-Vis spectrophotometer equipped with an integrating sphere accessory
for diffuse reflectance measurements.

e Sample Preparation:

o The pigment powder is densely packed into a sample holder.
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o A highly reflective, non-absorbing material (e.g., BaSOa4 or a calibrated white standard) is
used as a reference.

o Data Acquisition:
o First, a baseline spectrum is collected using the white reference standard.

o The sample is then measured over the desired wavelength range (e.g., 200-800 nm). The
instrument measures the percentage of light reflected from the sample relative to the
reference.

o Data Processing: The reflectance data (R) is converted to absorbance-like data using the
Kubelka-Munk transformation: F(R) = (1-R)2/ 2R. The resulting spectrum can be used to
identify the absorption maximum (Amax) and the absorption edge, from which the band gap
can be estimated.

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes related to
C.l. Pigment Red 104.

Synthesis Workflow

The industrial production of C.I. Pigment Red 104 is primarily achieved through a controlled
wet chemical co-precipitation process.
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Caption: Synthesis workflow for C.l. Pigment Red 104 via co-precipitation.

Spectroscopic Analysis Workflow

This diagram outlines a typical workflow for the comprehensive spectroscopic identification of
an unknown inorganic pigment sample.
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Caption: General workflow for the spectroscopic identification of pigments.

Composition-Property Relationship

This diagram illustrates the logical relationship between the chemical composition of Pigment
Red 104 and its resulting spectroscopic and physical properties.
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Caption: Relationship between composition and properties of Pigment Red 104.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3228590?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3228590?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

